REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([C:12]1[CH:21]=[CH:20][C:15]([C:16](=O)[CH2:17]Cl)=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9].C(=O)(O)[O-].[Na+]>C(O)(C)C>[C:8]([C:12]1[CH:13]=[CH:14][C:15]([C:16]2[N:1]=[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]3[CH:17]=2)=[CH:20][CH:21]=1)([CH3:11])([CH3:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
0.512 g
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Type
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reactant
|
Smiles
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NC1=NC=CC=C1
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Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C(CCl)=O)C=C1
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Name
|
|
Quantity
|
0.914 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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re-dissolved in ethyl acetate (200 mL)
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Type
|
WASH
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Details
|
washed with water (2×100 mL) and saturated sodium chloride (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with 20% acetone/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.841 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |